An In-depth Technical Guide on the Core Chemical Properties of (1-Methylhexyl)ammonium Sulphate
An In-depth Technical Guide on the Core Chemical Properties of (1-Methylhexyl)ammonium Sulphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of (1-Methylhexyl)ammonium sulphate, a compound of interest for its potential applications in various scientific and pharmaceutical fields. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide combines available information with data from analogous compounds and established scientific principles to provide a thorough resource.
Chemical and Physical Properties
(1-Methylhexyl)ammonium sulphate, also known as heptaminol sulfate, is an organic ammonium salt.[1] Its structure, consisting of a heptyl-amine cation and a sulfate anion, imparts surfactant-like properties, suggesting potential applications in formulations and as a biological activity modulator.[1]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Notes and References |
| IUPAC Name | heptan-2-aminium sulfate | [1] |
| Synonyms | (1-Methylhexyl)ammonium sulfate, Heptaminol sulfate | [1][2] |
| CAS Number | 3595-14-0 | [1][2] |
| Molecular Formula | C₇H₁₉NO₄S | [1] |
| Molecular Weight | 213.30 g/mol | [1] |
| Melting Point | Data not available. Decomposes above 250 °C. For the related compound ammonium sulfate, the melting point is 280 °C (decomposes). | [1][3] |
| Boiling Point | Data not available. For the related compound ammonium sulfate, the boiling point is 330 °C at 760 mmHg. | [3] |
| Density | Data not available. For the related compound ammonium sulfate, the density is 1.76 g/cm³. | [3] |
| Solubility | High solubility in water is expected due to its salt nature and surfactant-like properties. No quantitative data is available. | [1] |
| Appearance | Expected to be a crystalline solid. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of (1-Methylhexyl)ammonium sulphate. These are based on standard laboratory techniques for similar organic salts and surfactants.
2.1. Synthesis of (1-Methylhexyl)ammonium Sulphate via Neutralization
This protocol describes a common method for synthesizing alkylammonium sulfates.
-
Materials:
-
1-Methylhexylamine (Heptan-2-amine)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether or other suitable organic solvent
-
Distilled water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Round-bottom flask
-
Addition funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve a known molar amount of 1-methylhexylamine in a suitable solvent like diethyl ether.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add an equimolar amount of sulfuric acid dropwise from an addition funnel while stirring vigorously.
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
The (1-Methylhexyl)ammonium sulphate will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting material.
-
Dry the product in a desiccator or under vacuum to obtain the final product.
-
Characterize the product using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity.
-
2.2. Determination of Melting Point
This protocol outlines the capillary method for determining the melting point of a solid organic compound.[4][5][6][7][8]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Ensure the (1-Methylhexyl)ammonium sulphate sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (if known from preliminary tests).
-
Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
The melting point is reported as this range. For a pure compound, this range should be narrow (1-2 °C).
-
2.3. Determination of Aqueous Solubility
This protocol describes a method for determining the solubility of a surfactant-like compound in water.[9][10][11]
-
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
-
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of (1-Methylhexyl)ammonium sulphate to a known volume of distilled water in several flasks.
-
Place the flasks in a constant temperature water bath (e.g., 25 °C) and stir for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solutions to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.
-
To ensure complete removal of any suspended solids, centrifuge the withdrawn aliquot.
-
Accurately dilute the clear supernatant to a concentration suitable for analysis.
-
Determine the concentration of the dissolved (1-Methylhexyl)ammonium sulphate using a suitable analytical method. Since the compound lacks a strong chromophore, a derivatization method for UV-Vis or an HPLC method with a suitable detector (e.g., evaporative light scattering detector) may be necessary.
-
Calculate the solubility in units such as g/L or mol/L.
-
Mandatory Visualizations
3.1. Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of (1-Methylhexyl)ammonium sulphate via the neutralization reaction.
3.2. Mechanism of Action: Indirect Sympathomimetic Activity
(1-Methylhexyl)ammonium sulphate is classified as an indirect-acting sympathomimetic amine.[12][13][14] Its primary mechanism of action involves increasing the concentration of norepinephrine in the synaptic cleft. This is achieved by promoting the release of norepinephrine from presynaptic vesicles and potentially by inhibiting its reuptake.[12][13][15][16][17] The elevated levels of norepinephrine then lead to the activation of adrenergic receptors on the postsynaptic membrane, eliciting a sympathomimetic response.[18][19]
References
- 1. Buy (1-Methylhexyl)ammonium sulphate | 3595-14-0 [smolecule.com]
- 2. (1-methylhexyl)ammonium sulphate | CAS#:3595-14-0 | Chemsrc [chemsrc.com]
- 3. ammonium sulphate | CAS#:7783-20-2 | Chemsrc [chemsrc.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of indirectly acting sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 15. brainkart.com [brainkart.com]
- 16. On the mechanism of release of norepinephrine from sympathetic nerves induced by depolarizing agents and sympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documentsdelivered.com [documentsdelivered.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Heptaminol | 372-66-7 | Benchchem [benchchem.com]
